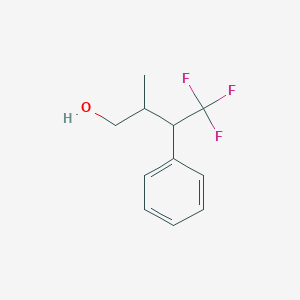
4,4,4-Trifluoro-2-methyl-3-phenylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-2-methyl-3-phenylbutan-1-ol is an organic compound with the molecular formula C11H13F3O It is characterized by the presence of trifluoromethyl, phenyl, and hydroxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-2-methyl-3-phenylbutan-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4,4-trifluoro-2-methyl-3-phenylbutan-2-one with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reduction reactions. The process is optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,4-Trifluoro-2-methyl-3-phenylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4,4,4-Trifluoro-2-methyl-3-phenylbutan-2-one.
Reduction: Various alcohol derivatives depending on the extent of reduction.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
4,4,4-Trifluoro-2-methyl-3-phenylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4,4,4-Trifluoro-2-methyl-3-phenylbutan-1-ol exerts its effects depends on its interactions with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction with biological membranes. The hydroxyl group can form hydrogen bonds, influencing its binding to enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: Similar in structure but with a diketone functional group.
4,4,4-Trifluoro-2-methyl-3-phenylbutan-2-one: The ketone analog of the compound.
4,4,4-Trifluoro-3-phenylbutan-2-ol: A positional isomer with the hydroxyl group on a different carbon.
Uniqueness
4,4,4-Trifluoro-2-methyl-3-phenylbutan-1-ol is unique due to the combination of trifluoromethyl, phenyl, and hydroxyl groups, which confer distinct chemical and physical properties. This makes it valuable in various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents.
Propriétés
IUPAC Name |
4,4,4-trifluoro-2-methyl-3-phenylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O/c1-8(7-15)10(11(12,13)14)9-5-3-2-4-6-9/h2-6,8,10,15H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFIRMFQHBDGTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C1=CC=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














